Methyl 4-Bromophenylacetate

Green Chemistry Organic Synthesis Methylation

Methyl 4-bromophenylacetate (CAS 41841-16-1) is a para-brominated arylacetic acid methyl ester with the molecular formula C9H9BrO2 and molecular weight 229.07 g/mol. The compound exists as a clear colorless to pale yellow oil at room temperature, with a melting point of 113-114 °C and a boiling point of 138-140 °C at 13 Torr.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 41841-16-1
Cat. No. B014711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Bromophenylacetate
CAS41841-16-1
Synonyms4-Bromophenylacetic Acid, Methyl Ester
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)Br
InChIInChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
InChIKeyQHJOWSXZDCTNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromophenylacetate (CAS 41841-16-1): Chemical Class and Core Properties for Research Procurement


Methyl 4-bromophenylacetate (CAS 41841-16-1) is a para-brominated arylacetic acid methyl ester with the molecular formula C9H9BrO2 and molecular weight 229.07 g/mol [1]. The compound exists as a clear colorless to pale yellow oil at room temperature, with a melting point of 113-114 °C and a boiling point of 138-140 °C at 13 Torr . Its predicted density is 1.445±0.06 g/cm³, and it is soluble in chloroform and ethyl acetate . The structure combines a reactive para-bromophenyl moiety with a methyl ester functional group, enabling participation in both palladium-catalyzed cross-coupling reactions (via the bromine atom) and hydrolysis or transesterification reactions (via the ester group) [1].

Why Generic Substitution of Methyl 4-Bromophenylacetate (CAS 41841-16-1) Is Not Advisable Without Verification


Direct substitution of Methyl 4-bromophenylacetate with in-class analogs—such as the free acid (4-bromophenylacetic acid), ethyl ester, or ortho/meta-bromo positional isomers—is rarely viable without method revalidation. The methyl ester protects the carboxylic acid functionality during cross-coupling reactions, preventing unwanted side reactions that occur with the free acid [1]. Positional isomers (ortho- vs. para-bromo) exhibit different electronic and steric profiles that can substantially alter reaction yields in Suzuki-Miyaura couplings [2]. Furthermore, the ester chain length (methyl vs. ethyl) affects solubility, lipophilicity, and downstream hydrolysis kinetics [2]. The quantitative differentiation evidence below addresses why Methyl 4-bromophenylacetate is selected over these alternatives in specific research and industrial contexts.

Methyl 4-Bromophenylacetate (CAS 41841-16-1): Product-Specific Quantitative Differentiation Evidence


Methyl 4-Bromophenylacetate as a Safer Alternative to Toxic Methylating Reagents

Methyl 4-bromophenylacetate can replace conventional methylating reagents such as iodomethane, dimethyl sulfate, and phosgene in synthetic transformations . These conventional reagents are classified as highly toxic (iodomethane: acute toxicity, suspected carcinogen; dimethyl sulfate: probable human carcinogen; phosgene: fatal if inhaled). In contrast, Methyl 4-bromophenylacetate functions as both a reactant and a recyclable reaction medium, eliminating the need for additional toxic or petrochemical-derived solvents .

Green Chemistry Organic Synthesis Methylation

Fischer Esterification Synthesis of Methyl 4-Bromophenylacetate: Validated Protocol with Quantitative Yield

A validated Fischer esterification protocol for synthesizing Methyl 4-bromophenylacetate from 4-bromophenylacetic acid and methanol has been reported with detailed experimental parameters and quantitative yield data . The procedure yields 220.1 g of product (98% yield) from 206.6 g of starting acid .

Synthetic Methodology Esterification Process Chemistry

Commercial-Grade Methyl 4-Bromophenylacetate: Assay Specifications and Batch Traceability

Commercial suppliers offer Methyl 4-bromophenylacetate with defined assay specifications and batch-level analytical traceability . Bidepharm provides standard purity of 98% with batch-specific quality control reports including NMR, HPLC, and GC data . Sancai Industry supplies technical grade material with assay ≥99.0% .

Quality Control Analytical Chemistry Procurement

Lipase-Catalyzed Kinetic Resolution of Bromo-Arylacetic Acid Esters: Biocatalytic Relevance of Methyl 4-Bromophenylacetate

Bromo-arylacetic acid esters, including the 2-bromo-arylacetic acid ester class to which Methyl 4-bromophenylacetate belongs, serve as important substrates for lipase-catalyzed kinetic resolution in pharmaceutical intermediate synthesis [1]. Lip2p lipase from Yarrowia lipolytica has been demonstrated as an efficient catalyst for resolving 2-bromo-arylacetic acid esters [1].

Biocatalysis Chiral Resolution Enzymatic Synthesis

Methyl 4-Bromophenylacetate (CAS 41841-16-1): Recommended Application Scenarios Based on Verified Evidence


Green Chemistry Methylation and Methoxycarbonylation Reactions

Methyl 4-bromophenylacetate is optimally deployed as a safer alternative to toxic methylating agents (iodomethane, dimethyl sulfate, phosgene) in methylation, carbonylation, and methoxycarbonylation transformations . This application is particularly valuable in academic and industrial laboratories seeking to minimize occupational exposure to carcinogenic reagents and reduce hazardous waste generation. The compound can function simultaneously as both reactant and recyclable reaction medium, eliminating the need for additional solvents and aligning with green chemistry principles .

Palladium-Catalyzed Cross-Coupling for Biaryl Pharmaceutical Intermediates

The para-bromophenyl moiety enables efficient participation in Suzuki-Miyaura and Stille cross-coupling reactions with organoboron and organotin reagents to construct biaryl structures [4]. The methyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during cross-coupling. This application scenario is directly relevant to the synthesis of Active Pharmaceutical Ingredients (APIs) including non-steroidal anti-inflammatory drugs (NSAIDs), vitamin D receptor agonists, and melanin-concentrating hormone receptor antagonists [2].

Analytical Method Development and ANDA Quality Control Applications

Commercial Methyl 4-bromophenylacetate with documented purity (98-99%) and batch-specific analytical reports (NMR, HPLC, GC) [4] is suitable for analytical method development, method validation, and Quality Control applications supporting Abbreviated New Drug Applications (ANDA) [2]. The compound has been specifically noted for use during commercial production of Macitentan [2], an endothelin receptor antagonist used in pulmonary arterial hypertension therapy. The availability of batch traceability documentation supports regulatory compliance requirements in pharmaceutical development.

Synthesis of 4-Bromophenylacetic Acid via Controlled Ester Hydrolysis

Methyl 4-bromophenylacetate can be hydrolyzed to yield 4-bromophenylacetic acid (CAS 1878-68-8) , a bifunctional intermediate combining aryl halide and carboxylic acid functionalities that exhibits enhanced reactivity in electrophilic substitution and cross-coupling reactions [4]. The methyl ester route provides a protected, easily handled form that can be deprotected under controlled conditions. 4-Bromophenylacetic acid further reacts with sodium tetraphenylborate to form felbinac, which can be converted to xenbucin [4]—a non-steroidal anti-inflammatory drug.

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